4-(Benzoyloxy)phenyl benzoate
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Description
Synthesis Analysis
The synthesis of compounds related to 4-(Benzoyloxy)phenyl benzoate involves several key steps, including acylation, esterification, and specific reactions tailored to introduce desired functional groups. For instance, compounds with similar structural motifs are synthesized through reactions such as the Williamson reaction, Friedel-Crafts acylation, and substitution reactions, indicating the versatility and complexity of synthetic approaches employed for these compounds (Xie Chuan, 2007).
Molecular Structure Analysis
The molecular structure of 4-(Benzoyloxy)phenyl benzoate and related compounds reveals a complex arrangement of phenyl and benzoyl groups, which significantly influences their physical and chemical properties. Studies show that the dihedral angle between these groups affects the compound's crystalline packing and mesomorphic behavior, indicating the importance of molecular geometry in determining the material's physical states and transitions (B. Gowda et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-(Benzoyloxy)phenyl benzoate often lead to the formation of materials with liquid crystal properties. For example, the synthesis of laterally substituted phenyl benzoates has shown that introducing different substituents can significantly influence the phase behavior and thermal stability of the resulting compounds. These reactions highlight the compound's versatility as a precursor for designing materials with specific mesophases and thermal properties (A. Jacobi, W. Weissflog, 1997).
Physical Properties Analysis
The physical properties of 4-(Benzoyloxy)phenyl benzoate derivatives, such as their mesomorphic behavior, are critically dependent on the compound's molecular structure. The introduction of different functional groups and chain lengths has been shown to affect the liquid crystalline phase ranges and thermal stability. This highlights the compound's utility in creating materials with tailored physical properties for specific applications (D. Suthar, A. Doshi, 2013).
Safety And Hazards
properties
IUPAC Name |
(4-benzoyloxyphenyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(22)16-9-5-2-6-10-16/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWERFKPZHNNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzoyloxy)phenyl benzoate |
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